3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid involves several steps. One common method starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, enhancing the compound’s biological activity . The exact pathways involved depend on the specific application and target, but generally, the compound modulates the activity of its target proteins, leading to the desired biological effect.
Comparison with Similar Compounds
3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid: This compound has a similar structure but different substituents on the aromatic ring, leading to different biological activities.
Indole derivatives: These compounds also contain a heterocyclic ring and are used in various biological applications, but they have different chemical properties and mechanisms of action.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with its molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-10(14)4-3-9-7-11(17-8-9)18(15,16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUOSMGVGCZJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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